molecular formula C11H11NO B1602704 1-ethyl-1H-indole-4-carbaldehyde CAS No. 894852-86-9

1-ethyl-1H-indole-4-carbaldehyde

Cat. No.: B1602704
CAS No.: 894852-86-9
M. Wt: 173.21 g/mol
InChI Key: PMESIMZUTFUYSD-UHFFFAOYSA-N
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Description

1-ethyl-1H-indole-4-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

Indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . The synthesis of this compound involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C11H11NO . The molecular weight is 173.21100 .


Chemical Reactions Analysis

1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .


Physical and Chemical Properties Analysis

This compound has a density of 1.08g/cm3 . Its boiling point is 327.7ºC at 760 mmHg . The flash point is 152ºC .

Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

  • Application : Synthesis of 1H-indole-2-carbaldehydes and related compounds using gold(I)-catalyzed cycloisomerization, useful in organic synthesis.
  • Details : A method involving gold(I) as a catalyst to activate alkyne moieties in substrates, producing products in good yields (Kothandaraman et al., 2011).

Tyrosinase Inhibitor Properties

  • Application : Inhibitory activity on melanin production in cells.
  • Details : Indole-3-carbaldehyde, a related compound, has shown potential as a tyrosinase inhibitor, with implications for skin pigmentation and cosmetic applications (Shimizu et al., 2003).

Antimicrobial Activity

  • Application : Potential use in fighting infections.
  • Details : Synthesis of indole semicarbazones derivatives from related compounds has shown some effectiveness against various fungal and bacterial strains (Vijaya Laxmi & Rajitha, 2010).

Spectroscopic and Computational Studies

  • Application : Analysis for potential drug design.
  • Details : Detailed spectroscopic and computational analysis of 1H-Indole-3-carbaldehyde, a similar compound, which can guide drug development and molecular docking investigations (Fatima et al., 2022).

Antiproliferative Effects

  • Application : Anticancer potential.
  • Details : Synthesis of new indole derivatives from 1H-indole-3-carbaldehyde showing significant antiproliferative activity against cancer cell lines, highlighting potential cancer therapy applications (Fawzy et al., 2018).

Anion Sensing

  • Application : Development of sensors.
  • Details : An indole-based receptor synthesized from 1H-indole-3-carbaldehyde has been used as a selective turn-on fluorescent sensor for hydrogen sulfate ions, indicating potential in environmental monitoring and analysis (Wan et al., 2014).

Safety and Hazards

Users should avoid contact with skin and eyes when handling 1-ethyl-1H-indole-4-carbaldehyde . Formation of dust and aerosols should also be avoided . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Due to the optimal MCRs flexibility, it can produce products with diverse functional groups . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Mechanism of Action

Target of Action

1-Ethyl-1H-indole-4-carbaldehyde, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are generally known to interact with a wide range of targets, contributing to their diverse biological activities .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets . For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the effects could potentially be wide-ranging .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.

This makes them a valuable area of study for the development of new therapeutic agents .

Properties

IUPAC Name

1-ethylindole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-12-7-6-10-9(8-13)4-3-5-11(10)12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMESIMZUTFUYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589403
Record name 1-Ethyl-1H-indole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894852-86-9
Record name 1-Ethyl-1H-indole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1H-indole-4-carbaldehyde (2.00 g, 13.8 mmol) in anhydrous DMF (6.5 mL) was added sodium hydride (827 mg of 60% dispersion in oil, 20.7 mmol). The mixture was stirred for 30 min at room temperature. Ethyl iodide (2.22 mL, 27.5 mmol) was then added and the reaction mixture was stirred for 12 h at room temperature. Water was added (100 mL) and the mixture was extracted with ethyl acetate (3×100 mL). Combined organic layers were washed with brine (100 mL), dried over Na2SO4, filtered and concentrated to an orange oil. Purification by column chromatography (silica gel, gradient elution of CH2Cl2 to 5% MeOH/CH2Cl2) gave the title compound (1-ethyl-1H-indole-4-carbaldehyde) (2.43 g, 99%) as a yellow oil: 1H NMR (300 MHz, DMSO-d6) δ 10.19 (s, 1H), 7.88 (d, J=8.1 Hz, 1H), 7.68-7.64 (m, 2H), 7.37-7.32 (m, 1H), 7.08 (d, J=3.0, 1H), 4.28 (q, J=7.2 Hz, 2H), 1.36 (t, J=7.2 Hz, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
827 mg
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
2.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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